molecular formula C21H38N2O6 B14381407 Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester CAS No. 89911-09-1

Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester

Cat. No.: B14381407
CAS No.: 89911-09-1
M. Wt: 414.5 g/mol
InChI Key: VMAJEOQYHYVUNT-UHFFFAOYSA-N
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Description

Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes oxazolidinyl groups and ester functionalities. It is of interest due to its potential reactivity and applications in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester typically involves the esterification of pentanedioic acid with oxazolidinyl-containing alcohols. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The oxazolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pentanedioic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxazolidinyl derivatives.

Scientific Research Applications

Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential as a drug intermediate or as a component in drug delivery systems.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester involves its interaction with molecular targets through its ester and oxazolidinyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, 3-oxo-, diethyl ester: Similar in structure but with different functional groups.

    Pentanedioic acid, 2-methylene-, dimethyl ester: Contains methylene groups instead of oxazolidinyl groups.

Uniqueness

Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester is unique due to the presence of oxazolidinyl groups, which impart distinct reactivity and potential applications compared to other pentanedioic acid derivatives. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89911-09-1

Molecular Formula

C21H38N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] pentanedioate

InChI

InChI=1S/C21H38N2O6/c1-16(2)20-22(10-14-28-20)8-12-26-18(24)6-5-7-19(25)27-13-9-23-11-15-29-21(23)17(3)4/h16-17,20-21H,5-15H2,1-4H3

InChI Key

VMAJEOQYHYVUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)CCOC(=O)CCCC(=O)OCCN2CCOC2C(C)C

Origin of Product

United States

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